molecular formula C17H26N2O3S B296290 2-[cyclohexyl(methylsulfonyl)amino]-N-(1-phenylethyl)acetamide

2-[cyclohexyl(methylsulfonyl)amino]-N-(1-phenylethyl)acetamide

Katalognummer B296290
Molekulargewicht: 338.5 g/mol
InChI-Schlüssel: ZASDEBSXXMPPCX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[Cyclohexyl(methylsulfonyl)amino]-N-(1-phenylethyl)acetamide, commonly referred to as CMA, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. CMA belongs to the class of compounds known as sulfonylureas, which are widely used as antidiabetic agents. However, CMA has unique properties that make it a promising candidate for the treatment of various diseases, including cancer, neurological disorders, and inflammation.

Wirkmechanismus

The mechanism of action of CMA is not fully understood. However, it is believed that CMA exerts its therapeutic effects by modulating various signaling pathways in the body. In cancer cells, CMA inhibits the Akt/mTOR pathway, which is responsible for cell growth and survival. In addition, CMA activates the AMPK pathway, which is responsible for energy metabolism and cell survival. In neurological diseases, CMA activates the autophagy pathway, which is responsible for the clearance of damaged proteins.
Biochemical and Physiological Effects:
CMA has been shown to have a wide range of biochemical and physiological effects in the body. In cancer cells, CMA induces cell cycle arrest and apoptosis, inhibits cell growth and survival, and enhances the sensitivity of cancer cells to chemotherapy drugs. In neurological diseases, CMA reduces the accumulation of toxic proteins in the brain, improves cognitive function, and enhances the clearance of damaged proteins.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using CMA in lab experiments is its relatively simple synthesis process, which allows for large-scale production. In addition, CMA has been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, one limitation of using CMA in lab experiments is its potential toxicity, which requires careful handling and monitoring.

Zukünftige Richtungen

There are numerous future directions for the research of CMA. In cancer research, further studies are needed to determine the optimal dosage and administration of CMA for maximum therapeutic effect. In addition, studies are needed to investigate the potential use of CMA in combination with other chemotherapy drugs. In neurological research, further studies are needed to determine the long-term safety and efficacy of CMA in the treatment of neurodegenerative diseases. Furthermore, studies are needed to investigate the potential use of CMA in other diseases, such as inflammation and autoimmune disorders.

Synthesemethoden

The synthesis of CMA involves the reaction of cyclohexylamine with methylsulfonyl chloride to form N-cyclohexylmethylsulfonylamine. This intermediate is then reacted with N-(1-phenylethyl)acetamide in the presence of a catalyst to produce CMA. The synthesis process is relatively straightforward and can be scaled up for large-scale production.

Wissenschaftliche Forschungsanwendungen

CMA has been extensively studied for its potential therapeutic applications. In cancer research, CMA has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. CMA achieves this by inducing cell cycle arrest and apoptosis in cancer cells. In addition, CMA has been shown to enhance the sensitivity of cancer cells to chemotherapy drugs, making it a potential adjuvant therapy for cancer treatment.
In neurological research, CMA has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. CMA has been shown to reduce the accumulation of toxic proteins in the brain, which are responsible for the development of these diseases. CMA achieves this by activating the autophagy pathway, which is responsible for the clearance of damaged proteins.

Eigenschaften

Molekularformel

C17H26N2O3S

Molekulargewicht

338.5 g/mol

IUPAC-Name

2-[cyclohexyl(methylsulfonyl)amino]-N-(1-phenylethyl)acetamide

InChI

InChI=1S/C17H26N2O3S/c1-14(15-9-5-3-6-10-15)18-17(20)13-19(23(2,21)22)16-11-7-4-8-12-16/h3,5-6,9-10,14,16H,4,7-8,11-13H2,1-2H3,(H,18,20)

InChI-Schlüssel

ZASDEBSXXMPPCX-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)NC(=O)CN(C2CCCCC2)S(=O)(=O)C

Kanonische SMILES

CC(C1=CC=CC=C1)NC(=O)CN(C2CCCCC2)S(=O)(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.